5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol
Overview
Description
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol is a chemical compound with the molecular formula C8H7D6NO2 and a molecular weight of 161.23 g/mol . This compound is a stable isotope-labeled analog, often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol typically involves the reaction of 2-furanmethanol with a dimethylamine derivative. The reaction conditions often include the use of deuterated solvents to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process generally includes multiple purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives, while reduction can produce various alcohols and amines .
Scientific Research Applications
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol is widely used in scientific research, including:
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Mechanism of Action
The mechanism of action of 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of metabolic reactions
Properties
IUPAC Name |
[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRQOLQFLNSWNV-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CO)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675854 | |
Record name | [5-({Bis[(~2~H_3_)methyl]amino}methyl)furan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189683-82-6 | |
Record name | [5-({Bis[(~2~H_3_)methyl]amino}methyl)furan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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